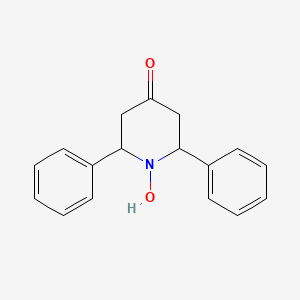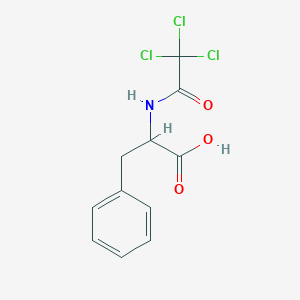
N-(trichloroacetyl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(trichloroacetyl)phenylalanine is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of a trichloroacetyl group attached to the nitrogen atom of phenylalanine. It has a molecular formula of C11H10Cl3NO3 and a molecular weight of 310.56 g/mol
準備方法
Synthetic Routes and Reaction Conditions
N-(trichloroacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with trichloroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acylation of the amino group of phenylalanine by the trichloroacetic anhydride, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
化学反応の分析
Types of Reactions
N-(trichloroacetyl)phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield phenylalanine and trichloroacetic acid.
Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate conditions.
Reduction: The trichloroacetyl group can be reduced to a less chlorinated acyl group using reducing agents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Requires acylating agents and catalysts such as pyridine.
Reduction: Involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Phenylalanine and trichloroacetic acid.
Substitution: N-acylphenylalanine derivatives.
Reduction: Reduced acyl derivatives of phenylalanine.
科学的研究の応用
N-(trichloroacetyl)phenylalanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
作用機序
The mechanism of action of N-(trichloroacetyl)phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function. This interaction can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .
類似化合物との比較
Similar Compounds
N-acetylphenylalanine: Similar structure but with an acetyl group instead of a trichloroacetyl group.
N-benzoylphenylalanine: Contains a benzoyl group instead of a trichloroacetyl group.
N-formylphenylalanine: Features a formyl group in place of the trichloroacetyl group.
Uniqueness
N-(trichloroacetyl)phenylalanine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming covalent bonds with proteins. This makes it particularly useful in applications requiring strong and specific interactions with biological molecules .
特性
CAS番号 |
15167-27-8 |
|---|---|
分子式 |
C11H10Cl3NO3 |
分子量 |
310.6 g/mol |
IUPAC名 |
3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10Cl3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
InChIキー |
XTCXBOHYWZUZJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




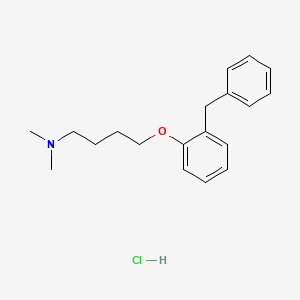
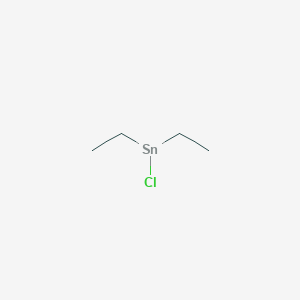

![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
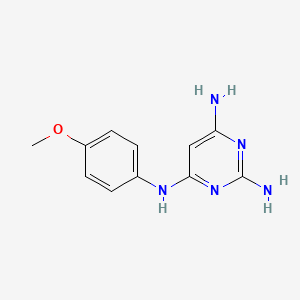
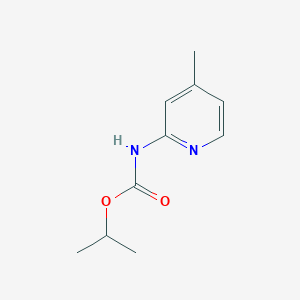
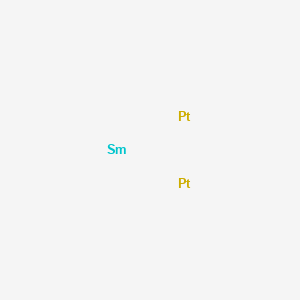
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)



